![molecular formula C13H15NO2 B4736941 1-butyl-5-methyl-1H-indole-2,3-dione](/img/structure/B4736941.png)
1-butyl-5-methyl-1H-indole-2,3-dione
Overview
Description
1-Butyl-5-methyl-1H-indole-2,3-dione is a chemical compound that belongs to the family of indole derivatives. It is also known as 5-methylindole-2,3-dione butyl derivative. This compound has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-butyl-5-methyl-1H-indole-2,3-dione is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-butyl-5-methyl-1H-indole-2,3-dione exhibits anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in cells. Additionally, it has been shown to scavenge reactive oxygen species and protect cells from oxidative damage. This compound has also been investigated for its potential anticancer effects, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-butyl-5-methyl-1H-indole-2,3-dione in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-butyl-5-methyl-1H-indole-2,3-dione. One potential direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways in cells. Finally, the use of this compound as a fluorescent probe in biological imaging could be further explored.
Scientific Research Applications
1-Butyl-5-methyl-1H-indole-2,3-dione has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging. Additionally, it has been explored for its potential as a starting material for the synthesis of other indole derivatives with potential therapeutic applications.
properties
IUPAC Name |
1-butyl-5-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-7-14-11-6-5-9(2)8-10(11)12(15)13(14)16/h5-6,8H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYAFZGVFLUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-methyl-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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